molecular formula C8H6BrFO B1447216 5-(Bromomethyl)-2-fluorobenzaldehyde CAS No. 1820717-85-8

5-(Bromomethyl)-2-fluorobenzaldehyde

Cat. No. B1447216
M. Wt: 217.03 g/mol
InChI Key: NFVUUCDJSGLSPZ-UHFFFAOYSA-N
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Description

Chemical compounds like “5-(Bromomethyl)-2-fluorobenzaldehyde” belong to the class of organic compounds known as aromatic aldehydes. These are aromatic compounds containing a carbonyl group directly attached to an aromatic ring .


Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine and fluorine) into an organic compound .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a benzene ring (due to the ‘benzaldehyde’ component of the name), with a bromomethyl group (-CH2Br) and a fluorine atom attached at the 5th and 2nd carbon atoms respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, depending on the conditions and reagents used. Halogenated compounds are often used in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(Bromomethyl)-2-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, reactivity, and stability would be influenced by the presence and position of the bromomethyl and fluorine groups .

Scientific Research Applications

Synthesis of Complex Metal Compounds

Kumar and Santhi (2013) demonstrated the use of 5-bromo-2-fluorobenzaldehyde in synthesizing novel transition metal complexes through its reaction with hydroxylamine and subsequent complexation with Cu(II), Zn(II), and Hg(II) salts. These complexes were characterized and evaluated for their antimicrobial activities, indicating potential applications in developing antimicrobial agents (Kumar & Santhi, 2013).

Environmental and Analytical Chemistry

Fathi and Yaftian (2009) utilized a derivative of 5-bromo-2-fluorobenzaldehyde, specifically bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, as a modifier for octadecyl silica disks. This modification aimed at preconcentrating trace amounts of copper(II) ions from water samples, showcasing the compound's utility in environmental monitoring and analytical chemistry applications (Fathi & Yaftian, 2009).

Development of Novel Organic Compounds

Xu et al. (2014) reported a highly stereoselective synthesis approach for 2-aminobenzylidene derivatives using a convergent 3-component method that involves 5-cyano-2-fluorobenzaldehyde among other substrates. This synthesis contributes to the advancement in organic synthesis methodologies, offering a pathway to novel organic compounds with potential biological activities (Xu et al., 2014).

Antimicrobial Activity Studies

Jagadhani, Kundalikar, and Karale (2014) explored the synthesis of fluorinated chromones and chlorochromones starting from bromo-2-fluorobenzaldehyde, leading to compounds with established antimicrobial activities. These findings suggest the compound's role in generating new antimicrobials (Jagadhani, Kundalikar, & Karale, 2014).

Process Chemistry and Drug Discovery

Nishimura and Saitoh (2016) highlighted the optimization of a synthetic route for a key intermediate in drug discovery, demonstrating how 5-bromo-2-fluorobenzaldehyde can be employed in process chemistry to enhance the efficiency and yield of pharmaceutical intermediates (Nishimura & Saitoh, 2016).

Safety And Hazards

As with any chemical compound, handling “5-(Bromomethyl)-2-fluorobenzaldehyde” would require appropriate safety measures. This often includes using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for a compound like this would likely be determined by its potential applications. For example, if it shows promise in a particular area of research or industry, further studies might be conducted to explore these possibilities .

properties

IUPAC Name

5-(bromomethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUUCDJSGLSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278340
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-fluorobenzaldehyde

CAS RN

1820717-85-8
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820717-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-(bromomethyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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